Usimine B

Description

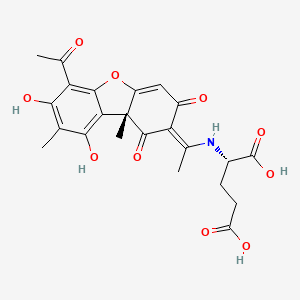

Usimine B is a secondary metabolite isolated from the Antarctic lichen Ramalina terebrata . It belongs to a class of usnic acid derivatives, alongside Usimine A and C, and shares structural similarities with the parent compound usnic acid (C₁₈H₁₆O₇). The molecular formula of Usimine B is C₂₃H₂₃NO₁₀, distinguishing it from Usimine A (C₂₄H₂₅NO₁₀) and Usimine C (C₂₃H₂₃NO₁₀) by subtle variations in alkyl or functional group substitutions . Isolation methods involve bioactivity-guided fractionation of methanol extracts, followed by semi-preparative reversed-phase HPLC using a C18 ODS column with gradient elution .

Usimine B exhibits notable antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 1–26 µg/mL .

Properties

Molecular Formula |

C23H23NO10 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

(2S)-2-[[(1E)-1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H23NO10/c1-8-18(29)16(10(3)25)20-17(19(8)30)23(4)13(34-20)7-12(26)15(21(23)31)9(2)24-11(22(32)33)5-6-14(27)28/h7,11,24,29-30H,5-6H2,1-4H3,(H,27,28)(H,32,33)/b15-9+/t11-,23-/m0/s1 |

InChI Key |

YAJFSGDAEAKHBU-RNCXNDHHSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)/C(=C(/C)\N[C@@H](CCC(=O)O)C(=O)O)/C3=O)O2)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)O)C(=O)O)C3=O)O2)C)C(=O)C)O |

Synonyms |

usimine C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of R. terebrata Compounds Against B. subtilis

| Compound | MIC (µg/mL) | Activity Against S. aureus |

|---|---|---|

| Usimine B | 1–26 | No activity |

| Usimine A | 1–26 | No activity |

| Usimine C | 1–26 | No activity |

| Usnic acid | 1–2 | Active (MIC: 4–8 µg/mL) |

| Ramalin | 1–26 | No activity |

Usimine B demonstrates comparable antibacterial potency to Usimine A and C but is less potent than usnic acid, which exhibits the strongest activity against B. subtilis (MIC 1–2 µg/mL) and moderate activity against S. aureus . In contrast, other lichen-derived metabolites like Atranorin and Methyl β-orsellinate show weaker antibacterial effects, with MIC values exceeding those of Usimine B and its derivatives .

Structural and Functional Differentiation

- Usnic Acid vs. Usimine B : Usnic acid (C₁₈H₁₆O₇) lacks the nitrogen-containing side chain present in Usimine B, which may contribute to differences in bioavailability and target specificity .

- Usimine B vs.

- Ramalin : Unlike Usimine B, ramalin exhibits potent antioxidant activity, outperforming butylhydroxytoluene (BHT), vitamin E, and ascorbic acid in radical scavenging assays .

Broader Context of Lichen Metabolites

- Sekikaic Acid and Homosekikaic Acid: These compounds exhibit superior antioxidant activity (IC₅₀ 0.082–0.276 mg/mL in linoleic acid peroxidation assays) compared to Usimine B, which lacks reported antioxidant properties .

Research Implications and Gaps

Usimine B’s selective activity against B. However, its mechanism of action remains unclear, warranting studies on molecular targets and resistance profiles. Additionally, the absence of anti-inflammatory or antioxidant activity limits its utility compared to ramalin or sekikaic acid .

Q & A

Q. How can researchers ensure reproducibility when documenting Usimine B’s synthesis and testing?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish synthetic protocols in SI with step-by-step procedures, reaction yields, and spectral data.

- Share raw data (e.g., NMR FIDs, HPLC chromatograms) via repositories like Zenodo.

- Use electronic lab notebooks (ELNs) for real-time documentation and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.